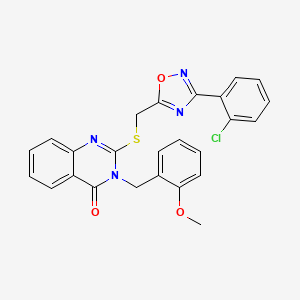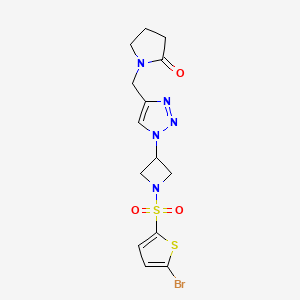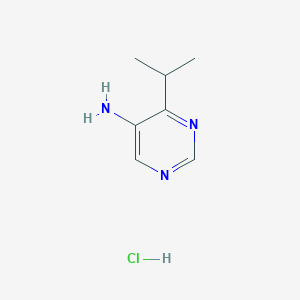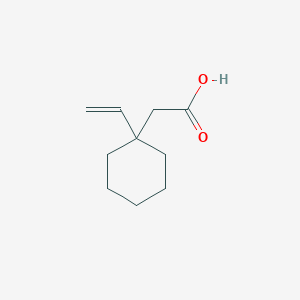![molecular formula C15H12ClN5O2S B2798680 2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide CAS No. 902874-58-2](/img/structure/B2798680.png)
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide, also known as Sulfamethoxazole, is an antibiotic that is commonly used to treat bacterial infections. It belongs to the sulfonamide class of antibiotics and is often used in combination with trimethoprim to create a powerful antibiotic known as co-trimoxazole. Sulfamethoxazole is a widely used antibiotic due to its effectiveness against a broad range of bacterial infections, including urinary tract infections, pneumonia, and bronchitis.
Mecanismo De Acción
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole works by inhibiting the synthesis of folic acid in bacteria, which is essential for the production of DNA and RNA. By inhibiting this process, sulfamethoxazole prevents the bacteria from replicating and spreading, allowing the body's immune system to fight off the infection.
Biochemical and Physiological Effects
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in the levels of certain vitamins, such as folic acid and vitamin K, which can lead to side effects such as anemia and bleeding disorders. 2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole can also cause liver damage and allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole is a widely used antibiotic in laboratory experiments due to its effectiveness against a broad range of bacterial infections. It is often used in combination with other antibiotics to create a more powerful treatment regimen. However, sulfamethoxazole can have side effects on laboratory animals, such as liver damage and allergic reactions, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on sulfamethoxazole. One area of research could focus on the development of new antibiotics that are more effective against bacterial infections and have fewer side effects. Another area of research could focus on the use of sulfamethoxazole in the treatment of other diseases, such as malaria and toxoplasmosis. Finally, research could focus on the development of new synthesis methods for sulfamethoxazole that are more efficient and environmentally friendly.
Métodos De Síntesis
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole is synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(2-hydroxyethyl)acetamide. The resulting compound is then reacted with 2-chloro-N-(2-methyl-4-oxo-1,2,3,4-tetrahydropteridin-7-yl)acetamide to produce the final product. The synthesis of sulfamethoxazole is a complex process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial infections. It is often used in combination with other antibiotics to create a more powerful treatment regimen. 2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole has also been studied for its potential use in the treatment of other diseases, such as malaria and toxoplasmosis.
Propiedades
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2S/c16-10-4-2-1-3-9(10)7-21-14(23)12-13(19-6-5-18-12)20-15(21)24-8-11(17)22/h1-6H,7-8H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUKZJSNKIUHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(2-Chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2798597.png)

![2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2798599.png)


![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)


